3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research into derivatives closely related to 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has shown promising results in anticancer applications. Compounds with similar structures have been synthesized and evaluated for their anticancer activity. For example, derivatives synthesized through the condensation of iminodiacetic acid with various amines, followed by condensation with 1H-indole-2-carboxylic acid, exhibited good anticancer activity against breast, lung, colon, ovary, and liver cancer cell lines (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013). Similarly, thiazolidine-2,4-dione derivatives, upon reaction with indole and other compounds, have shown potent activity in inhibiting topoisomerase-I enzyme, critical in cancer cell proliferation (Kumar, N., & Sharma, S. K., 2022).
Antimicrobial and Antifungal Activity
Additionally, research on compounds with structural similarities has explored antimicrobial and antifungal potentials. Isatin-1,2,3-triazoles appended with piperidine, morpholine, or piperazine moieties have been found to exhibit significant antimicrobial screening results (Aouad, M., 2017). Another study focusing on thiazolidine-2,4-diones synthesized through Knoevenagel condensation demonstrated good activity against gram-positive bacteria, with some compounds showing superior antifungal activity compared to commercial drugs (Prakash, O., Aneja, D. K., Lohan, P., Hussain, K., Arora, S., Sharma, C., & Aneja, K. R., 2011).
Pharmacophoric Features and Drug Design
Explorations into the pharmacophoric features responsible for the inhibitory properties of imidazolidin-2,4-dione derivatives against cancer efflux pump ABCB1 have been conducted. These studies offer insights into the molecular geometry, intermolecular interactions, and potential for significant cytotoxic and antiproliferative properties, highlighting the utility in drug resistance scenarios (Żesławska, E., Kincses, A., Spengler, G., Nitek, W., Tejchman, W., & Handzlik, J., 2019).
Synthesis and Structural Analysis
Studies on the synthesis and structural exploration of derivatives, including racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, have been performed to understand their molecular structure through X-ray diffraction studies and DFT calculations, providing valuable information for the design of novel compounds with enhanced therapeutic properties (Prasad, S. B., Naveen, S., Kumar, C. A., Lokanath, N. K., Raghu, A., Daraghmeh, I., Reddy, K. R., & Warad, I., 2018).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities
Result of Action
Imidazole derivatives are known to have a range of biological activities, suggesting that they can have various molecular and cellular effects
Properties
IUPAC Name |
3-[1-(2-indol-1-ylacetyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-16-11-19-18(25)22(16)14-6-9-20(10-7-14)17(24)12-21-8-5-13-3-1-2-4-15(13)21/h1-5,8,14H,6-7,9-12H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTAIDYJTJFWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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